Pyridine sulfur trioxide

概述

描述

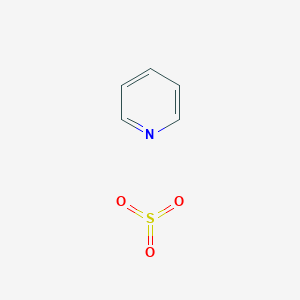

Pyridine sulfur trioxide (CAS: 26412-87-3), a complex of sulfur trioxide (SO₃) and pyridine (C₅H₅N), is a white to beige crystalline powder with the molecular formula C₅H₅NO₃S and a molecular weight of 159.16 g/mol . It is widely used as a sulfating agent in organic synthesis, particularly for modifying polysaccharides (e.g., hyaluronic acid, chitosan) and steroids. The compound is moisture-sensitive, decomposes in water, and requires anhydrous conditions for storage and reactions . Its reactivity stems from the electrophilic sulfur trioxide moiety, which facilitates sulfation at hydroxyl groups, preferentially targeting primary hydroxyls (e.g., C-6 in hyaluronic acid) due to higher accessibility .

准备方法

Synthetic Routes and Reaction Conditions: Pyridine sulfur trioxide can be synthesized by reacting pyridine with sulfur trioxide. The reaction is typically carried out at room temperature, and the product is isolated as a white solid . The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{SO}_3 \rightarrow \text{C}_5\text{H}_5\text{NSO}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with chlorosulfonic acid at room temperature . The reaction is straightforward and yields a stable product that can be used in various applications.

化学反应分析

Oxidation of Alcohols to Aldehydes and Ketones (Parikh-Doering Reaction)

The Parikh-Doering reaction employs pyridine sulfur trioxide to activate dimethyl sulfoxide (DMSO), enabling the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively1 .

Mechanism:

-

DMSO Activation : SO₃·Py reacts with DMSO to form a dimethylsulfonio sulfate intermediate.

-

Nucleophilic Attack : The alcohol attacks the activated DMSO, forming an alkoxysulfonium ion.

-

Deprotonation : Triethylamine deprotonates the intermediate, generating a sulfur ylide.

-

Rearrangement : The ylide undergoes a -sigmatropic rearrangement, yielding the carbonyl compound and dimethyl sulfide1 .

Applications :

-

Primary Alcohols : Benzyl alcohol → Benzaldehyde (94% yield) .

-

Secondary Alcohols : Cyclohexanol → Cyclohexanone (85% yield) .

-

Acid-Sensitive Substrates : Trans-diols oxidize to quinones without decomposition .

Table 1: Oxidation of Representative Alcohols

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | 94 | MeCN, 90°C, 2 h | |

| Geraniol | Geranial | 89 | DMSO, RT, 1 h | |

| 1-Indanol | 1-Indanone | 78 | DCM, 0°C to RT, 4 h |

Sulfation of Alcohols and Amines

The reagent sulfates alcohols and amines via nucleophilic substitution, forming sulfate esters and sulfamates .

Key Reactions:

-

Alcohol Sulfation :

Example: Benzyl alcohol → Benzyl sulfate (98% yield) . -

Amine Sulfamation :

Example: Benzylamine → Benzyl sulfamate (99% yield) .

Table 2: Sulfation of Alcohols and Amines

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzyl alcohol | Benzyl sulfate | 98 | MeCN, 90°C, 2 h | |

| 2-Naphthol | 2-Naphthyl sulfate | 73 | DMF, 80°C, 3 h | |

| Benzylamine | Benzyl sulfamate | 99 | THF, 60°C, 1.5 h |

Sulfonation Reactions

This compound facilitates electrophilic sulfonation of aromatic systems, such as furans and pyrroles .

Examples :

Deoxygenation and Elimination Reactions

The reagent converts hydroxyl groups to sulfate esters, which undergo elimination under basic conditions:

-

Carbohydrate Derivatives : Partially acetylated sugars → Unsaturated analogs (e.g., glucal, 90% yield) .

Mechanistic and Practical Considerations

-

Reactivity : The sp²-hybridized pyridine in SO₃·Py weakens the S–N bond, enhancing electrophilicity compared to sp³ amine complexes .

-

Side Reactions : Residual H₂SO₄ in commercial SO₃·Py can catalyze undesired acid-mediated processes; neutralization with pyridine is recommended .

-

Green Chemistry : Pyridine recovery is feasible but rarely practiced due to contamination risks .

Comparative Data for Sulfating Agents

| Parameter | SO₃·Py | Me₃N·SO₃ |

|---|---|---|

| S–N Bond Strength | Weaker (sp² N) | Stronger (sp³ N) |

| Reactivity | High | Low |

| Yield in Sulfation | 90–98% | 50–70% |

| Typical Use | Parikh-Doering | Industrial scales |

科学研究应用

Sulfation Reactions

Pyridine sulfur trioxide is predominantly utilized as a sulfation agent . It facilitates the sulfation of alcohols, transforming them into sulfate esters, which are important intermediates in organic synthesis. This process is particularly useful for converting allylic or benzylic hydroxyl groups into suitable leaving groups, thus aiding in the total synthesis of complex organic molecules such as sesquiterpenes .

Deoxygenation and Oxidation

The PST complex is also effective in deoxygenation reactions, where it can remove oxygen from organic compounds. Additionally, it participates in various oxidation reactions, often in conjunction with dimethyl sulfoxide (DMSO). This dual functionality makes it a versatile reagent in synthetic organic chemistry .

Case Study: Synthesis of Sulfated Chitins

A notable application of PST is in the preparation of sulfated chitins under homogeneous conditions. This method showcases its utility in biopolymer modification, allowing for the development of materials with enhanced properties for biomedical applications .

Pharmaceutical Industry

In pharmaceuticals, PST is employed to synthesize sulfate esters of morphine derivatives and azido analogs of pregnanolone. These transformations are crucial for developing therapeutics with improved efficacy and bioavailability .

Material Science

The compound is also used to create gold nanoparticles capped with sulfate-ended ligands, which have potential applications as anti-HIV agents. This highlights its role not only in organic synthesis but also in nanotechnology and material science .

Table: Summary of Applications

| Application Type | Specific Use | Example Compounds |

|---|---|---|

| Sulfation | Conversion of alcohols to sulfate esters | Geraniol, Farnesol |

| Deoxygenation | Removal of oxygen from organic compounds | Allylic and benzylic alcohols |

| Oxidation | Oxidative transformations with DMSO | Various organic substrates |

| Pharmaceutical Synthesis | Production of drug intermediates | Morphine derivatives |

| Nanotechnology | Synthesis of functionalized nanoparticles | Gold nanoparticles |

作用机制

The mechanism of action of pyridine sulfur trioxide involves its role as an activating electrophile. In the Parikh-Doering oxidation, for example, this compound reacts with dimethyl sulfoxide to form an intermediate that facilitates the oxidation of alcohols to aldehydes and ketones . The reaction proceeds through the formation of an alkoxysulfonium ion, which is then deprotonated to form a sulfur ylide. This ylide undergoes a five-membered ring transition state to yield the desired carbonyl compound .

相似化合物的比较

Chlorosulfonic Acid–Pyridine Method

This method employs chlorosulfonic acid (ClSO₃H) and pyridine to generate in situ sulfating agents. While effective, it produces corrosive HCl gas and requires stringent pH control. Compared to pyridine sulfur trioxide, this method is harsher, leading to polysaccharide degradation and lower sulfation efficiency. This compound offers milder conditions, enabling higher substitution degrees without extensive carbonization .

Concentrated Sulfuric Acid Method

Concentrated H₂SO₄ is cost-effective and avoids hazardous SO₃ handling. However, it causes significant polysaccharide degradation and carbonization due to strong acidity and dehydration. This compound, while more expensive, minimizes degradation and allows precise control over sulfation degrees .

Sulfur Trioxide–Trimethylamine Complex (SO₃-TMA)

SO₃-TMA is another sulfating agent used for polysaccharides like polyguluronic acid. While both SO₃-TMA and this compound provide mild reaction conditions, the latter achieves higher sulfation substitution at C-2 and C-3 positions in polyguluronic acid.

Sulfur Trioxide–Dimethylformamide Complex (SO₃-DMF)

SO₃-DMF is employed in sulfating phenolic acids and small organic molecules. Unlike this compound, SO₃-DMF requires longer reaction times and generates byproducts that complicate purification. This compound’s superior solubility in polar solvents (e.g., DMF) and higher reactivity make it preferable for polysaccharide sulfation .

Parikh–Doering Reagent (DMSO-SO₃/Pyridine)

This reagent oxidizes alcohols to aldehydes/ketones, diverging from this compound’s sulfation applications. However, both share safety challenges, including corrosivity and moisture sensitivity .

Data Tables

Table 1: Physical and Chemical Properties of Sulfating Agents

Table 2: Sulfation Efficiency in Polysaccharides

*Molar ratio for hyaluronic acid (HA) sulfation.

生物活性

Pyridine sulfur trioxide (Py-SO₃) is a complex formed between pyridine and sulfur trioxide, which serves as a potent sulfating agent in organic synthesis. Its biological activity, particularly in the context of sulfation reactions, has garnered attention due to its potential implications in medicinal chemistry and biochemistry. This article explores the biological activity of Py-SO₃ through various studies, including its applications in synthesizing bioactive compounds and its effects on biological systems.

1. Overview of this compound

This compound is a Lewis acid that facilitates the sulfation of various organic substrates. Its reactivity is attributed to the presence of the sulfur trioxide moiety, which can donate sulfate groups to nucleophilic sites on organic molecules. This property makes it valuable in synthesizing sulfated derivatives of biologically active compounds.

2.1 Synthesis of Bioactive Compounds

One notable application of Py-SO₃ is in the synthesis of vitamin D₃ sulfate. In a study, vitamin D₃ was sulfated using Py-SO₃ as the sulfate donor. The resulting vitamin D₃-3 beta-sulfate was characterized using high-performance liquid chromatography and various spectroscopic methods (UV, NMR, IR). However, it was found that this sulfate derivative exhibited significantly reduced biological activity compared to its parent compound, with less than 5% efficacy in mobilizing calcium from bone and approximately 1% in stimulating calcium transport and supporting bone calcification .

Table 1: Biological Activity Comparison of Vitamin D₃ and Its Sulfate Derivative

| Compound | Calcium Mobilization (%) | Calcium Transport (%) | Bone Calcification (%) |

|---|---|---|---|

| Vitamin D₃ | 100 | 100 | 100 |

| Vitamin D₃-3 beta-sulfate | <5 | ~1 | ~1 |

2.2 Other Biological Activities

Research has indicated that sulfated compounds often exhibit varying biological activities depending on their structure and the specific functional groups involved. For instance, organosulfates are recognized for their bioactivity but are challenging to synthesize due to their polar nature. This compound has been used effectively to create these compounds, enhancing their potential therapeutic applications .

3.1 Interaction with Biological Systems

The interaction of Py-SO₃ with biological systems can be complex. Its role as a sulfating agent can modify the pharmacokinetics and pharmacodynamics of drugs by altering their solubility, stability, and receptor binding properties. For example, sulfation can enhance the water solubility of hydrophobic drugs, improving their bioavailability.

3.2 Case Studies

A case study involving the use of Py-SO₃ in drug development highlighted its ability to modify steroid hormones through sulfation, thereby impacting their biological activity and metabolism in vivo. The study demonstrated that sulfated steroids exhibited altered receptor affinities compared to their non-sulfated counterparts .

4. Spectroscopic Studies

Spectroscopic techniques have been employed to study the structural properties and interactions of Py-SO₃ complexes. Fourier transform infrared (FT-IR) and Raman spectroscopy have shown distinct vibrational modes indicative of the pyridine ring's interaction with sulfur trioxide . These studies help elucidate how structural changes influence biological activity.

5. Conclusion

This compound serves as a crucial reagent in synthesizing biologically active sulfated compounds. While it has demonstrated utility in enhancing the solubility and modifying the activity of various drugs, its own biological activity appears limited when compared to parent compounds like vitamin D₃. Further research is warranted to explore its full potential in medicinal chemistry and therapeutic applications.

常见问题

Basic Research Questions

Q. What are the primary synthetic applications of pyridine sulfur trioxide in organic chemistry, and how is it employed as a sulfation reagent?

this compound (C₅H₅N·SO₃) is widely used to sulfate hydroxyl groups in alcohols, carbohydrates, and polymers. For example, it converts allylic or benzyl alcohols (e.g., geraniol, farnesol) into sulfate monoesters, which act as leaving groups in elimination or substitution reactions . In carbohydrate chemistry, it sulfates chitosan and hyaluronic acid derivatives under mild conditions, enabling controlled substitution patterns critical for bioactivity studies . Methodologically, the reaction typically involves dissolving the substrate in anhydrous pyridine or DMF, adding the complex at 0–25°C, and quenching with aqueous base to isolate the sulfated product .

Q. How does the reaction mechanism of this compound in sulfation differ from other sulfating agents like chlorosulfonic acid?

this compound acts as a stabilized SO₃ source, reducing side reactions (e.g., decomposition or over-sulfation) compared to aggressive agents like chlorosulfonic acid. The pyridine moiety neutralizes the liberated H⁺ during sulfation, maintaining a near-neutral pH, which is critical for acid-sensitive substrates. For instance, in synthesizing guluronic acid sulfates (PGS), this method achieves higher regioselectivity at C-2/C-3 positions compared to chlorosulfonic acid, which may degrade polysaccharide backbones . The mechanism involves nucleophilic attack of the substrate’s hydroxyl group on the electrophilic sulfur atom in SO₃, followed by proton transfer stabilized by pyridine .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as a corrosive solid (UN 3261) with acute toxicity (Oral Tox. 4) and skin corrosion (Category 1B). Key precautions include:

- Using gloves, goggles, and fume hoods to avoid exposure .

- Storing in airtight containers under anhydrous conditions to prevent hydrolysis, which releases corrosive sulfuric acid .

- Avoiding contact with water, alcohols, or amines during reactions, as exothermic decomposition may occur .

Advanced Research Questions

Q. How can researchers optimize sulfation efficiency and regioselectivity using this compound in complex polysaccharides?

Optimization involves:

- Temperature control : Lower temperatures (0–10°C) favor selective sulfation of primary hydroxyl groups, while higher temperatures (25–40°C) target secondary hydroxyls .

- Solvent choice : Anhydrous DMF or pyridine enhances solubility of hydrophobic substrates, whereas DMSO improves sulfation kinetics for hydrophilic polymers .

- Stoichiometry : A 1:1 molar ratio of SO₃ to substrate hydroxyl groups minimizes over-sulfation. Excess reagent may lead to sulfonic acid byproducts . Post-reaction characterization via ¹H/¹³C NMR and ESI-MS is critical to confirm substitution patterns .

Q. What experimental strategies address contradictions in reported sulfation yields for this compound-mediated reactions?

Discrepancies often arise from:

- Moisture sensitivity : Trace water hydrolyzes SO₃, reducing active sulfation capacity. Rigorous drying of substrates/solvents and inert atmosphere use are mandatory .

- Reagent purity : Commercial batches with ≥48% active SO₃ (by weight) ensure reproducibility. Deliquescent or discolored complexes may contain polymeric byproducts, lowering yields .

- Quenching methods : Rapid neutralization with chilled NaHCO₃ (instead of H₂O) prevents acid-catalyzed desulfation .

Q. How does this compound compare to SO₃-triethylamine or SO₃-DMF complexes in catalytic applications?

this compound is less hygroscopic than SO₃-triethylamine, making it preferable for large-scale reactions. However, SO₃-DMF complexes offer higher solubility in polar aprotic solvents, advantageous for sulfating sterically hindered substrates. For example, in synthesizing heparin-mimetic polymers, DMF-SO₃ achieves higher degrees of sulfation (DS = 2.1–2.5) compared to pyridine-SO₃ (DS = 1.8–2.0) due to improved reagent diffusion .

Methodological & Analytical Questions

Q. What characterization techniques are most effective for analyzing sulfated products generated with this compound?

- Elemental analysis : Quantifies sulfur content to calculate degree of sulfation (DS) .

- FT-IR : Peaks at 1250 cm⁻¹ (S=O) and 810 cm⁻¹ (C-O-S) confirm sulfation .

- NMR : ¹³C NMR detects shifts at sulfated carbons (Δδ = +6–10 ppm), while ¹H-¹³C HMQC correlates substitution sites .

- ESI-MS : Resolves sulfated oligomers and detects over-sulfation byproducts .

Q. How can researchers mitigate batch-to-batch variability when using commercial this compound?

Reproducibility issues often stem from inconsistent SO₃ content or polymeric impurities. Recommendations include:

- Sourcing white, free-flowing powder (avoid clumped or discolored batches) .

- Pre-drying the complex under vacuum (40°C, 2 h) to remove adsorbed moisture .

- Validating activity via a control reaction (e.g., sulfation of 1-octanol) before scaling up .

Q. Safety & Compliance

Q. What disposal protocols are recommended for this compound waste?

Neutralize residual reagent by slow addition to ice-cold 10% NaHCO₃, followed by filtration to remove pyridine salts. Aqueous waste should be treated as corrosive (pH < 2) and disposed via licensed hazardous waste facilities .

属性

IUPAC Name |

pyridine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFLDICVHJSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885349 | |

| Record name | Pyridine sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28322-92-1, 26412-87-3 | |

| Record name | Sulfur trioxide-pyridine complex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26412-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026412873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide pyridine complex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, compd. with sulfur trioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphur trioxide--pyridine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL47N2N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。